molecular formula C15H21N3O2 B11847748 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

カタログ番号: B11847748
分子量: 275.35 g/mol
InChIキー: XWUIANZGTUCCCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a synthetic tetrahydroquinazoline derivative designed for pharmaceutical and biochemical research. This compound features a piperidine-3-carboxylic acid moiety linked to the 4-position of a 2-methyl-5,6,7,8-tetrahydroquinazoline core, making it a valuable scaffold for the development of novel bioactive molecules. The tetrahydroquinazoline structural class has demonstrated significant promise in early-stage drug discovery. Molecular docking studies indicate that closely related tetrahydroquinazoline derivatives exhibit high binding affinity toward essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR), suggesting potential as a candidate for the development of new antitubercular agents . Furthermore, this chemical class has also been investigated for its inhibitory activity against β-glucosidase, pointing to its potential relevance in research for diabetes treatment . Additional research on tetrahydroquinazoline derivatives has explored their utility as anticancer agents, highlighting the versatility of this core structure . The presence of the carboxylic acid functional group on the piperidine ring enhances the molecule's potential for further synthetic modification, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies and lead optimization. This product is provided for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

特性

分子式

C15H21N3O2

分子量

275.35 g/mol

IUPAC名

1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c1-10-16-13-7-3-2-6-12(13)14(17-10)18-8-4-5-11(9-18)15(19)20/h11H,2-9H2,1H3,(H,19,20)

InChIキー

XWUIANZGTUCCCR-UHFFFAOYSA-N

正規SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCCC(C3)C(=O)O

製品の起源

United States

準備方法

The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with piperidine-3-carboxylic acid under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

化学反応の分析

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

The biological activity of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid has been explored in several studies. Its potential applications include:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleic acids. Such inhibition can have implications for cancer treatment by disrupting rapidly dividing cells' ability to replicate DNA.
  • Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer properties. The tetrahydroquinazoline moiety is known to interact with biological targets that are relevant in cancer therapy, suggesting that this compound may also exhibit significant anticancer effects .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various bacterial strains. The presence of functional groups in its structure enhances its interaction with microbial targets .

Synthesis and Derivatives

The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions under controlled conditions. The synthesis process allows for the precise control of product purity and yield.

Anticancer Research

Research has focused on the anticancer potential of compounds related to 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid. For instance:

  • A study found that derivatives exhibited significant inhibition against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Studies

In antimicrobial studies:

  • Various synthesized derivatives showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure–activity relationship indicated that specific modifications could enhance antibacterial efficacy .

作用機序

The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogs

The compound is compared to structurally similar piperidine-carboxylic acid derivatives, focusing on core heterocyclic systems, substituents, and functional groups. Key examples include:

Core Heterocyclic Variations

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS: 930111-02-7)
  • Core : Pyrazine (aromatic, planar) vs. tetrahydroquinazolin (partially saturated, bicyclic).
  • Substituents : 6-Methyl on pyrazine.
  • Functional Group : Piperidine-3-carboxylic acid.
  • Molecular Weight : 221.25 vs. 275.35 (target compound).
  • Properties : The pyrazine core reduces steric bulk but may decrease lipophilicity compared to the tetrahydroquinazolin system .
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1713462-71-5)
  • Core: Pyrimidine (aromatic, monocyclic) vs. tetrahydroquinazolin.
  • Substituents : Cyclopropyl and ethyl groups on pyrimidine.
  • Molecular Weight : 275.35 (identical to target compound).

Functional Group Modifications

Ethyl 1-(2-Methyltetrahydroquinazolin-4-yl)piperidine-4-carboxylate Derivatives
  • Modification : Carboxylic acid replaced with ethyl ester.
  • Example : 1-[6-(3-Methoxy-benzenesulfonyl)-2-methyl-tetrahydroquinazolin-4-yl]piperidine-4-carboxylic acid ethyl ester.
N-[1-(2-Methyltetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide (CAS: 2034412-71-8)
  • Modification : Carboxylic acid replaced with trifluoromethoxy benzamide.
  • Molecular Weight : 434.5 vs. 275.35 (target compound).
  • Impact : The amide group and trifluoromethoxy substituent may enhance target selectivity or metabolic stability .

Structural and Pharmacological Implications

Key Structural Differences

Parameter Target Compound 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic Acid
Core Structure Tetrahydroquinazolin (bicyclic) Pyrazine (monocyclic) Pyrimidine (monocyclic)
Substituents 2-Methyl 6-Methyl 2-Cyclopropyl, 6-Ethyl
Functional Group Carboxylic acid (position 3) Carboxylic acid (position 3) Carboxylic acid (position 3)
Molecular Weight 275.35 221.25 275.35
Synthetic Route HPLC, LC-MS, NMR Not specified Not specified

生物活性

1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a piperidine ring with a tetrahydroquinazoline moiety , which is known for its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, with a molecular weight of approximately 252.34 g/mol. The structural characteristics that contribute to its biological activity include:

  • Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.
  • Tetrahydroquinazoline Moiety : A bicyclic structure that enhances the compound's ability to interact with enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid exhibit potential anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Notably, the tetrahydroquinazoline structure has been linked to the inhibition of the KRAS protein, a well-known target in cancer therapy.

Enzyme Inhibition

The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cells, making it a potential candidate for anticancer therapies.

The mechanism by which 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid exerts its biological effects involves binding to specific molecular targets:

  • Enzyme Interaction : The compound binds to key metabolic enzymes, disrupting their activity and affecting various biochemical pathways.
  • Receptor Modulation : It may also interact with specific receptors that mediate cellular responses to external signals.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of KRAS protein in vitro; potential for development as an anticancer agent.
Enzyme InhibitionSignificant interaction with dihydrofolate reductase; implications for cancer treatment.
Pharmacological ProfileEnhanced lipophilicity due to structural features; improved bioavailability compared to simpler analogs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-amino-5,6,7,8-tetrahydroquinazolin-4-olContains an amino groupLacks piperidine ring
4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-amineHydroxyl group substitutionDifferent functional group positioning
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamideTrifluoromethyl group presentModerate antitumor activity

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, catalysts, and purification steps. For example:

  • Multi-Step Reactions : Use palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol under inert atmospheres (40–100°C, 5.5 hours) for coupling steps .
  • Hydrolysis : Employ hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to hydrolyze esters to carboxylic acids .
  • Yield Improvement : Combine filtrates from repeated reactions under identical conditions to maximize product recovery .

Q. Table 1: Example Reaction Conditions

StepCatalyst/SolventTemperature (°C)Time (h)Key Observations
1Pd(OAc)₂, XPhos40–1005.5Inert atmosphere required
2HCl/H₂O93–9617High-purity product after recrystallization

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Temperature/Humidity Testing : Store samples at 20–50°C in dry, ventilated environments to assess degradation (e.g., via HPLC) .
  • Decomposition Analysis : Monitor for byproducts like CO, CO₂, or nitrogen oxides using GC-MS or FTIR .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines to evaluate structural integrity .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • ¹H NMR : Compare spectral data to known analogs (e.g., 4-(4-oxo-4H-quinazolin-3-yl)piperidine-1-carboxylic acid derivatives) to identify aromatic protons, methyl groups, and piperidine ring signals .
  • LC-MS : Confirm molecular weight and purity (>95%) using high-resolution mass spectrometry .
  • FTIR : Validate carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinazoline ring vibrations .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Use reference standards (e.g., MM0228.08 or MM0228.10) to calibrate activity measurements .
  • Control for Impurities : Profile impurities via HPLC (e.g., sulfonic acid derivatives or N-oxides) that may interfere with results .
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR to validate target engagement in cellular models .

Q. What strategies are recommended for resolving enantiomeric purity challenges in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate single enantiomers .
  • Dynamic Kinetic Resolution : Explore enzymatic or metal-catalyzed methods to enhance stereoselectivity .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to quinazoline-recognizing enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : Assess stability of piperidine-carboxylic acid conformers in aqueous environments using GROMACS .
  • QSAR Analysis : Correlate substituent effects (e.g., 2-methyl vs. cyclopropyl groups) with activity trends .

Q. What advanced methods are used to profile impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., dihydrochloride salts or N-oxides) at ppm levels .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Q. Table 2: Common Impurities and Sources

Impurity TypeSourceDetection Method
Dihydrochloride saltsIncomplete purificationIon chromatography
N-OxidesOxidative side reactionsLC-MS
Hydrolysis byproductsMoisture exposure¹H NMR

Q. How can researchers elucidate the mechanism of action in anti-proliferative assays?

Methodological Answer:

  • Autophagy Markers : Measure LC3-II/LC3-I ratios via Western blot in prostate cancer cell lines .
  • mTOR/p70S6K Inhibition : Use phospho-specific antibodies to quantify pathway suppression .
  • Metabolomics : Profile ATP/ADP ratios and TCA cycle intermediates to assess metabolic disruption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。